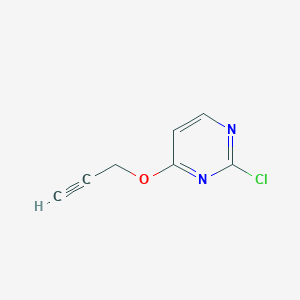

2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-prop-2-ynoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-2-5-11-6-3-4-9-7(8)10-6/h1,3-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYMREZFNZUGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chloro 4 Prop 2 Yn 1 Yloxy Pyrimidine

Precursor Synthesis and Initial Pyrimidine (B1678525) Derivatization

The foundation of the synthesis lies in the preparation and appropriate functionalization of the core pyrimidine ring. This involves creating the necessary hydroxy and chloro substituents at the correct positions, which are essential for the subsequent etherification step.

Preparation of Key Pyrimidine Scaffolds (e.g., 2-Chloro-4-hydroxypyrimidine (B50734) analogs)

The synthesis of the target molecule typically begins with a pre-existing pyrimidine ring or its de novo synthesis from acyclic precursors. A common and versatile starting material for pyrimidine derivatives is barbituric acid or related β-dicarbonyl compounds, which can undergo cyclization with urea (B33335) or amidines. wikipedia.org For the specific precursor, 2-chloro-4-hydroxypyrimidine, a common route involves the chlorination of a dihydroxypyrimidine scaffold.

For instance, 2,4-dihydroxypyrimidine (uracil) can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine (B19661). guidechem.com Subsequent selective hydrolysis or reaction at the more reactive C4 position can yield the desired 2-chloro-4-hydroxypyrimidine. The reactivity difference between the chlorine atoms at the C2 and C4 positions is a key factor; the C4 position is generally more susceptible to nucleophilic substitution. google.com

Another approach involves starting with 2-aminopyrimidine, which can be converted to 2-hydroxypyrimidine (B189755) hydrochloride. orgsyn.org This intermediate can then be subjected to further halogenation and functionalization steps to install the required substituents. The preparation of 2-chloro-5-hydroxypyrimidine, for example, has been achieved through the demethylation of 2-chloro-5-methoxypyrimidine (B1297454) using hydrobromic acid in acetic acid. patsnap.com This highlights that precursors with alkoxy groups can also serve as effective starting points, which are later converted to the necessary hydroxyl group for propargylation.

Strategies for Selective Halogenation of Pyrimidine Rings

Selective halogenation is a critical step in the synthesis of the desired pyrimidine precursor. The goal is to introduce a chlorine atom at the C2 position while having a group suitable for etherification (like a hydroxyl group) at the C4 position. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for converting hydroxypyrimidines (which exist in a tautomeric equilibrium with pyrimidones) into chloropyrimidines. guidechem.comorgsyn.org

The reaction of a dihydroxypyrimidine with POCl₃, often in the presence of a base like triethylamine (B128534) or dimethylaniline, can lead to the formation of a dichlorinated pyrimidine. guidechem.com The challenge then becomes the selective reaction at one of the chloro-substituted positions. The electron cloud density at the C4 position of the pyrimidine ring is typically lower than at the C2 position, making it more electrophilic and thus more reactive towards nucleophiles. google.com This inherent difference in reactivity allows for the selective substitution of the C4-chloro group while leaving the C2-chloro group intact.

For example, reacting 2,4-dichloropyrimidine with a carefully controlled amount of a nucleophile like sodium hydroxide (B78521) can lead to the preferential formation of 2-chloro-4-hydroxypyrimidine. google.com The reaction conditions, including temperature and stoichiometry, must be precisely managed to prevent the formation of disubstituted byproducts. google.com

Introduction of the Propargyl Ether Moiety

With the 2-chloro-4-hydroxypyrimidine precursor in hand, the next crucial phase is the introduction of the propargyl group via an ether linkage. This is typically accomplished through a nucleophilic substitution reaction.

O-Propargylation Reactions: Mechanistic Considerations

The introduction of the propargyl ether is most commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.org This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the first step, the hydroxyl group of 2-chloro-4-hydroxypyrimidine is deprotonated by a base to form a more nucleophilic alkoxide ion (a pyrimid-4-olate). chemistrytalk.orgyoutube.com

This alkoxide then acts as the nucleophile, attacking the electrophilic carbon of a propargyl halide (e.g., propargyl bromide or propargyl chloride). The attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org The reaction is a concerted process, meaning the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks. byjus.com The propargyl halide is an excellent substrate for SN2 reactions because it is a primary halide, which minimizes steric hindrance. wikipedia.orgmasterorganicchemistry.com

Control of Regioselectivity and Minimization of Byproduct Formation

A key challenge in the synthesis is controlling regioselectivity. The 2-chloro-4-hydroxypyrimidine precursor can exist in tautomeric forms (hydroxypyrimidine and pyrimidin-4-one). Alkylation can potentially occur on the oxygen atom (O-alkylation) to give the desired ether or on a ring nitrogen atom (N-alkylation) to form an undesired byproduct. The outcome is often dependent on the reaction conditions. Generally, using polar aprotic solvents and alkali metal bases favors O-alkylation. researchgate.net

The primary competing reaction to the desired SN2 substitution is the E2 (elimination) reaction. chemistrytalk.org This becomes more significant if sterically hindered substrates are used. wikipedia.org However, since propargyl halide is a primary halide, the SN2 pathway is strongly favored, and elimination is typically a minor issue unless harsh conditions (e.g., very high temperatures or a bulky, sterically hindered base) are employed. masterorganicchemistry.com Careful purification, often using column chromatography, is necessary to remove any unreacted starting materials or byproducts formed during the reaction. mdpi.com

Advanced Techniques for Isolation and Purification of 2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine

The successful synthesis of this compound is contingent not only on the reaction conditions but also on the subsequent isolation and purification of the target compound from the reaction mixture. Advanced purification techniques are essential to remove unreacted starting materials, byproducts, and other impurities, ultimately yielding a compound of high purity suitable for its intended applications. The selection of an appropriate purification strategy is often guided by the physicochemical properties of the target compound and the nature of the impurities present. The most common and effective methods for the purification of related heterocyclic compounds, and by extension this compound, are chromatographic methods and crystallization procedures.

Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography, TLC)

Chromatographic techniques are powerful tools for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound and its analogs, silica gel column chromatography is a widely employed and effective method. researchgate.netresearchgate.net

Silica Gel Column Chromatography

Silica gel, a porous form of silicon dioxide, serves as the stationary phase. The separation principle is based on the polarity of the molecules. More polar compounds interact more strongly with the polar silica gel and thus move more slowly down the column, while less polar compounds are eluted more quickly by the mobile phase (eluent).

The choice of eluent system is critical for achieving good separation. A systematic approach to developing an optimal eluent system often begins with Thin-Layer Chromatography (TLC) analysis. TLC is a rapid and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By testing various solvent mixtures of differing polarities, a system that provides a good separation of the desired product from impurities can be identified.

For compounds structurally similar to this compound, various eluent systems have been successfully utilized, as detailed in the table below. These examples provide a valuable starting point for the purification of the title compound.

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| 2-Chloro-4-methylpyrimidine | Silica Gel | 25% Ethyl Acetate/Hexanes | guidechem.com |

| 2-Chloro-4-methylpyrimidine | Silica Gel | Hexane/Dichloromethane | chemicalbook.com |

| 2-chloro-4-methoxy-pyrimidine-ethyl formate | Silica Gel (200-300 mesh) | Petroleum Ether:Dichloromethane (2:1) | google.com |

| 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine | Silica Gel | Not specified | researchgate.net |

| 2-chloro-4-(prop-2-yn-1-yloxy)-6-(thiophen-2-yl)-1,3,5-triazine | Silica Gel | Not specified | researchgate.net |

Practical Considerations:

Sample Preparation: The crude reaction mixture is typically concentrated under reduced pressure to remove the bulk of the reaction solvent. The resulting residue can be dissolved in a minimal amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel. This "dry loading" technique often leads to better separation and more uniform bands on the column.

Column Packing: A well-packed column is crucial for efficient separation. The silica gel should be packed uniformly in the chosen eluent to avoid cracks and channels that would lead to poor resolution.

Elution: The elution can be performed isocratically (with a constant eluent composition) or using a gradient (where the polarity of the eluent is gradually increased). Gradient elution is often employed to first elute non-polar impurities and then the more polar product.

Fraction Collection and Analysis: Fractions are collected as the eluent passes through the column. Each fraction is then analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are combined and the solvent is removed by rotary evaporation to yield the purified this compound.

Crystallization and Recrystallization Procedures

Crystallization is a powerful purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. In a typical recrystallization procedure, the crude solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.

Not react with the compound being purified.

Dissolve the impurities well at all temperatures or not at all.

Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

Yield well-formed crystals of the desired compound.

For compounds related to this compound, several solvents have been reported to be effective for crystallization, as shown in the table below.

| Compound | Crystallization Solvent/Method | Outcome | Reference |

|---|---|---|---|

| 2-chloropyrimidine | Isopentane | White crystals | orgsyn.org |

| 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine | Ethyl Acetate | Crystals suitable for X-ray diffraction | researchgate.net |

| 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline | Solvent evaporation from Chloroform solution | Crystals | nih.gov |

Recrystallization Procedure:

Solvent Selection: A suitable solvent is chosen based on preliminary solubility tests.

Dissolution: The crude this compound is dissolved in the minimum amount of the chosen hot solvent.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

Crystal Collection: The formed crystals are collected by filtration, usually under vacuum.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

Drying: The purified crystals are then dried, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.

The purity of the recrystallized compound can be assessed by techniques such as melting point determination and TLC analysis. A sharp melting point and a single spot on the TLC plate are indicative of high purity.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Prop 2 Yn 1 Yloxy Pyrimidine

Reactions Involving the Pyrimidine (B1678525) Ring and Chlorine Atom

The chemical behavior of 2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further influenced by the presence of the chlorine atom and the propargyloxy substituent. These features make the C-2 and C-4 positions susceptible to various chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-4 Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halogenated pyrimidines. uniatlantico.edu.co The electron-deficient character of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the halide leaving group.

The chlorine atom at the C-2 position of this compound is a prime site for SNAr reactions. A variety of nucleophiles, including amines, phenols, and other heteroaryls, can be employed to displace the chloride, thereby forging new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds.

While direct studies on this compound are not extensively documented, the reactivity can be inferred from closely related analogues. For instance, a study on 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines revealed unexpected reactivity. Instead of a simple substitution of the chlorine atom, a sequential disubstitution occurred, where both the chloro and the alkoxy groups were replaced by the amine. chemrxiv.org In the initial, faster step, the chlorine at C-4 was displaced. Subsequently, under the same mild conditions, the alkoxy group at C-6 was also substituted by the amine. chemrxiv.org This suggests that alkoxy groups on an activated pyrimidine ring might be more labile than typically expected.

This finding is particularly relevant for the target compound. It is anticipated that amines will readily react at the C-2 position. However, the propargyloxy group at C-4 might also be susceptible to substitution, especially under forcing conditions or with highly nucleophilic amines.

The reaction of 2-chloropyrimidines with amine nucleophiles is a well-established method. nih.gov Typically, these reactions are carried out in a suitable solvent in the presence of a base, such as triethylamine (B128534), to neutralize the HCl generated. uniatlantico.edu.co Similarly, phenols can act as oxygen nucleophiles to form diaryl ethers, a transformation often facilitated by a base to generate the more nucleophilic phenoxide ion. libretexts.org

Table 1: Representative SNAr Reactions of an Analogous Propargyloxy Pyrimidine Derivative Data based on the reactions of 4-chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine with various primary amines, resulting in symmetric 4,6-diamino-5-nitropyrimidines. chemrxiv.org

| Nucleophile (Amine) | Product | Conditions |

| N-Benzylamine | 4,6-bis(benzylamino)-5-nitropyrimidine | DCM, TEA, Room Temp. |

| 4-Methoxybenzylamine | 4,6-bis((4-methoxybenzyl)amino)-5-nitropyrimidine | DCM, TEA, Room Temp. |

| Furfurylamine | 4,6-bis(furfurylamino)-5-nitropyrimidine | DCM, TEA, Room Temp. |

| Cyclohexylamine | 4,6-bis(cyclohexylamino)-5-nitropyrimidine | DCM, TEA, Room Temp. |

Note: This interactive table summarizes the surprising disubstitution observed where both chloro and propargyloxy groups were replaced.

The regioselectivity and rate of SNAr reactions on the pyrimidine ring are governed by a combination of electronic and steric effects. In di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C-4 (or C-6) position over the C-2 position. wuxiapptec.comrsc.org This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. wuxiapptec.com

For this compound, the chlorine is at the C-2 position, which is inherently activated by two adjacent ring nitrogens. The propargyloxy group at the C-4 position exerts its own electronic influence. As an alkoxy group, it is electron-donating via resonance but electron-withdrawing via induction. The net effect is typically a weak deactivation of the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.

Steric hindrance can also play a role. The propargyloxy group is not exceptionally bulky and is unlikely to significantly impede the approach of most nucleophiles to the C-2 position. However, very bulky nucleophiles might experience some steric repulsion, potentially slowing the reaction rate compared to less hindered substrates.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for modifying halogenated pyrimidines, enabling the formation of C-C bonds that are difficult to achieve through traditional SNAr chemistry.

The Sonogashira coupling is a highly effective method for forming a bond between an sp2 carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, commonly CuI, along with an amine base like triethylamine or diisopropylethylamine. wikipedia.orgorganic-chemistry.org

For this compound, the C-2 chlorine atom serves as the electrophilic partner for a Sonogashira coupling. This would allow for the introduction of various substituted alkyne moieties at this position. A critical consideration for this specific substrate is the presence of the terminal alkyne in the propargyloxy side chain. This group could potentially undergo self-coupling (Glaser coupling) under the reaction conditions. Therefore, careful selection of catalysts and conditions, or protection of the side-chain alkyne, may be necessary to achieve selective coupling at the C-2 position. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for forming C-C bonds between aryl or vinyl halides and organoboron compounds, such as boronic acids or esters. mdpi.commdpi.com Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the ring. rsc.orgmdpi.com

The C-2 chlorine of this compound is expected to readily participate in Suzuki-Miyaura coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at this position. acs.org The reaction is typically performed using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) and a solvent system like dioxane, toluene, or DME, often with water. mdpi.comresearchgate.net The reaction generally shows broad functional group tolerance, making it a highly valuable tool for derivatization. acs.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Chloro-Pyrimidines This table presents representative conditions generalized from studies on various chloropyrimidine substrates. mdpi.commdpi.comresearchgate.net

| Catalyst | Base | Solvent System | Temperature (°C) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 70-100 |

| PdCl₂(dppf) | K₂CO₃ | Toluene / EtOH / H₂O | 80-110 |

| Pd₂(dba)₃ / Ligand | Cs₂CO₃ | DME | 80-90 |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Acetonitrile (B52724) / H₂O | 60-80 |

Note: This interactive table provides an overview of common catalytic systems used for Suzuki-Miyaura reactions involving chloropyrimidine scaffolds.

Other cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) and Stille coupling (using organotin reagents), could also be applied to further diversify the 2-position of the pyrimidine core, although Suzuki-Miyaura remains one of the most common and practical choices.

Reactions Involving the Terminal Alkyne Moiety

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. documentsdelivered.com This reaction facilitates the formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne of the pyrimidine derivative with an organic azide (B81097). documentsdelivered.comnih.gov The resulting triazole-pyrimidine conjugates are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

The CuAAC reaction proceeds through a mechanism that is significantly accelerated by a copper(I) catalyst. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from various sources, including Cu(0), copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate, or directly from copper(I) iodide (CuI). organic-chemistry.orgnih.gov

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle. researchgate.netscispace.com Subsequent reductive elimination yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. organic-chemistry.orgresearchgate.net The reaction is known for its high regioselectivity, exclusively producing the 1,4-isomer. nih.gov

Several catalytic systems have been developed to enhance the efficiency and applicability of the CuAAC reaction. Common systems include:

CuSO₄/Sodium Ascorbate: A widely used system where Cu(II) is reduced to the active Cu(I) species by sodium ascorbate. nih.gov

CuI: Directly provides the active Cu(I) catalyst and is often used in organic solvents. organic-chemistry.org

Cu(0): Metallic copper can serve as a source of Cu(I) through disproportionation in the presence of a suitable ligand and solvent.

The choice of ligand can also significantly impact the reaction rate and stability of the catalyst. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often employed to protect the Cu(I) from oxidation and improve reaction outcomes. nih.gov

Table 1: Common Catalytic Systems for CuAAC Reactions

| Catalyst Source | Reducing Agent (if applicable) | Common Ligands | Typical Solvents |

|---|---|---|---|

| CuSO₄ | Sodium Ascorbate | TBTA, various nitrogen-based ligands | Water, t-BuOH/H₂O, DMF |

| CuI | None | DIPEA, Pyridinyl-triazoles | Organic solvents (e.g., THF, CH₂Cl₂) |

The CuAAC reaction offers a broad scope for the functionalization of this compound. A wide variety of organic azides bearing different functional groups can be successfully coupled to the pyrimidine core, leading to a diverse library of triazole-pyrimidine conjugates. researchgate.net This versatility has been exploited in the synthesis of compounds with potential applications in drug discovery. nih.gov

However, there are some limitations to consider. The presence of certain functional groups on either the pyrimidine or the azide partner can sometimes interfere with the catalytic system. For instance, thiols are known to poison the copper catalyst. nih.gov Furthermore, the inherent toxicity of copper can be a concern, particularly in biological applications, necessitating careful purification to remove residual copper from the final product. nih.govmdpi.com To address the issue of catalyst removal, various recoverable and immobilized copper catalytic systems have been developed. mdpi.com

Another limitation is the potential for side reactions, such as the oxidative homocoupling of the terminal alkyne (Glaser coupling), although this can often be suppressed by using an excess of a reducing agent like sodium ascorbate. nih.gov While the standard CuAAC yields 1,4-disubstituted triazoles, alternative catalysts, such as ruthenium, are required to obtain the 1,5-regioisomer. organic-chemistry.orgnih.gov

The thiol-yne reaction is another powerful click chemistry transformation that can be applied to the terminal alkyne of this compound. This reaction involves the radical-mediated addition of a thiol to the alkyne. rsc.org A key feature of the thiol-yne reaction is that the alkyne can react with two equivalents of a thiol, leading to the formation of a dithioether product. rsc.orgresearchgate.net This stepwise addition allows for the introduction of two different thiol-containing molecules, creating multifunctional structures.

The reaction is typically initiated by a radical initiator, such as AIBN, or through photolysis. mdpi.com The process begins with the formation of a thiyl radical, which then adds to the alkyne to form a vinyl sulfide (B99878) radical intermediate. This intermediate can then abstract a hydrogen atom from another thiol molecule to yield the mono-adduct and a new thiyl radical, propagating the chain reaction. A second addition of a thiyl radical to the vinyl sulfide can then occur, leading to the final dithioether product. rsc.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be controlled by the reaction conditions, such as the choice of catalyst and base. nih.govrsc.org

Table 2: Comparison of CuAAC and Thiol-Yne Reactions for Pyrimidine Functionalization

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-Yne Radical Click Reaction |

|---|---|---|

| Reactant Partner | Organic Azide | Thiol |

| Product | 1,4-Disubstituted 1,2,3-Triazole | Vinyl Sulfide (mono-adduct) or Dithioether (di-adduct) |

| Catalyst/Initiator | Copper(I) salts (e.g., CuSO₄/Ascorbate, CuI) | Radical initiator (e.g., AIBN) or UV light |

| Key Advantage | High regioselectivity, stable triazole product. nih.govresearchgate.net | Potential for double functionalization, creating multifunctional molecules. rsc.org |

| Key Limitation | Catalyst toxicity and potential poisoning by certain functional groups (e.g., thiols). nih.govmdpi.com | Potential for mixture of mono- and di-adducts, control of regioselectivity. |

While the CuAAC and thiol-yne reactions are prominently featured in the derivatization of terminal alkynes, other transformations such as hydroamination and hydrosilylation represent potential, albeit less explored, routes for the functionalization of this compound.

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. This reaction can provide access to enamines or imines, which are valuable synthetic intermediates. The reaction typically requires a metal catalyst, with complexes of gold, platinum, and other transition metals being reported for intermolecular hydroamination of terminal alkynes.

Hydrosilylation is the addition of a Si-H bond across the alkyne. This reaction, usually catalyzed by platinum or rhodium complexes, yields vinylsilanes. Vinylsilanes are versatile building blocks in organic synthesis, readily participating in cross-coupling reactions and other transformations.

Currently, specific research detailing the application of hydroamination and hydrosilylation reactions directly on this compound is not widely available in the reviewed literature. However, the general reactivity of terminal alkynes suggests that these transformations are chemically feasible and could provide alternative pathways for the synthesis of novel pyrimidine derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

The ¹H NMR spectrum of This compound reveals the distinct electronic environments of the protons within the molecule. The pyrimidine (B1678525) ring protons, being in an aromatic system, are expected to resonate in the downfield region. Specifically, the proton at the C5 position (H-5) would likely appear as a doublet, coupled to the proton at the C6 position (H-6). Conversely, H-6 would also present as a doublet due to its coupling with H-5.

The propargyl group introduces two key proton signals. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are expected to appear as a doublet, showing coupling to the terminal alkyne proton. The acetylenic proton (-C≡C-H) itself would typically be observed as a triplet due to this coupling. The specific chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electronegativity of the adjacent oxygen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-6 | 8.30 - 8.50 | Doublet (d) | ~5.0 |

| Pyrimidine H-5 | 6.70 - 6.90 | Doublet (d) | ~5.0 |

| O-CH₂ | 4.90 - 5.10 | Doublet (d) | ~2.4 |

| C≡C-H | 2.50 - 2.70 | Triplet (t) | ~2.4 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in This compound will produce a distinct signal. The carbon atoms of the pyrimidine ring will resonate at different chemical shifts due to the influence of the nitrogen atoms and the chloro and propargyloxy substituents. The C2 and C4 carbons, being directly attached to electronegative atoms (chlorine and oxygen, respectively), are expected to be significantly deshielded and appear further downfield. The C5 and C6 carbons will have distinct signals based on their position within the heterocyclic ring.

In the propargyl group, three distinct carbon signals are anticipated: the methylene carbon (-O-CH₂-), and the two sp-hybridized carbons of the alkyne (-C≡C-). The terminal alkyne carbon will typically have a different chemical shift compared to the internal alkyne carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C2 | 160 - 162 |

| Pyrimidine C4 | 168 - 170 |

| Pyrimidine C6 | 158 - 160 |

| Pyrimidine C5 | 110 - 112 |

| O-CH₂ | 55 - 57 |

| -C≡C-H | 78 - 80 |

| -C≡C-H | 75 - 77 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For This compound , this would confirm the coupling between the H-5 and H-6 protons of the pyrimidine ring, as well as the coupling between the methylene protons (-O-CH₂-) and the acetylenic proton (-C≡C-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for C5, C6, the methylene group, and the terminal alkyne based on their attached protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of This compound , which is C₇H₅ClN₂O. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 169.0163 |

| [M+Na]⁺ | 191.0083 |

Note: The observed ions may vary depending on the ionization technique used.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in the appearance of two peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The M⁺ peak corresponds to the molecule containing the ³⁵Cl isotope, and an M+2 peak, approximately one-third the intensity of the M⁺ peak, corresponds to the molecule containing the ³⁷Cl isotope. The observation of this 3:1 intensity ratio for peaks separated by 2 m/z units in the mass spectrum of This compound provides definitive evidence for the presence of a single chlorine atom in the molecule.

Ionization Techniques (e.g., ESI-MS, APCI-MS)

Mass spectrometry is a cornerstone in the structural elucidation of novel compounds, providing precise molecular weight information and insights into fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly valuable as they typically keep the molecular ion intact.

Electrospray Ionization (ESI-MS): This technique is well-suited for polar molecules and generates ions directly from a solution. In the analysis of this compound, ESI-MS is expected to produce a prominent protonated molecular ion peak [M+H]⁺. The predicted mass-to-charge ratio (m/z) for this adduct is 169.01631. uni.lu The high sensitivity of ESI also allows for the detection of other adducts, such as the sodium adduct [M+Na]⁺, which can further confirm the molecular weight. uni.luscripps.edu

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is another powerful technique, often used for less polar and thermally stable compounds. nih.gov It involves the ionization of the analyte at atmospheric pressure through a corona discharge. For compounds like this compound, APCI can provide complementary information to ESI. In some cases, depending on the analyte's structure and the specific conditions, APCI can lead to characteristic fragmentation patterns or different adduct formations, which can be instrumental in confirming the compound's identity. spectroscopyonline.comresearchgate.net

The following table summarizes the predicted mass spectrometry data for this compound and its isomer, 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine, highlighting the precision of mass spectrometry in distinguishing between structurally similar molecules. uni.luuni.lu

| Adduct | Predicted m/z for this compound | Predicted m/z for 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine |

| [M+H]⁺ | 169.01631 | 169.01631 |

| [M+Na]⁺ | 190.99825 | 190.99825 |

| [M-H]⁻ | 167.00175 | 167.00175 |

| [M+NH₄]⁺ | 186.04285 | 186.04285 |

| [M+K]⁺ | 206.97219 | 206.97219 |

| [M]⁺ | 168.00848 | 168.00848 |

This data is predicted and sourced from PubChem. uni.luuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

Characteristic Vibrations of Pyrimidine Ring

The pyrimidine ring, a core component of the molecule, has a set of characteristic vibrations. These include C-H aromatic stretching, C=C and C=N aromatic stretching, and in-plane and out-of-plane bending vibrations. For pyrimidine derivatives, the aromatic C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. nih.gov For instance, in a related compound, 2-amino-4-chloro-6-methylpyrimidine, spectral features corresponding to the pyrimidine ring are observed. nist.gov

Detection of Alkyne C≡C and C-H Stretches

A key feature of this compound is the terminal alkyne group. This functional group gives rise to two highly characteristic IR absorption bands:

C≡C Stretch: A weak to medium absorption band is expected in the region of 2100-2260 cm⁻¹. The intensity of this peak is dependent on the symmetry of the alkyne; for terminal alkynes, it is generally observable.

≡C-H Stretch: A strong, sharp absorption band is anticipated around 3300 cm⁻¹. This peak is a definitive indicator of a terminal alkyne.

The presence of these two distinct peaks in the IR spectrum would provide strong evidence for the propargyl group in the molecule.

X-ray Crystallography for Solid-State Structure Elucidation and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details. For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would allow for the definitive confirmation of its constitution and the spatial relationship between the pyrimidine ring and the propargyloxy substituent.

In a study on a structurally related compound, 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine, X-ray crystallography revealed detailed structural parameters. researchgate.net Similarly, for 2-chloro-4-(prop-2-yn-1-yloxy)-6-(thiophen-2-yl)-1,3,5-triazine, the crystal structure was determined to be monoclinic with the space group C2/c. researchgate.net Such an analysis for this compound would provide invaluable data on its solid-state conformation.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For this compound, with the molecular formula C₇H₅ClN₂O, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

For other pyrimidine derivatives, elemental analysis has been routinely used to verify their composition. nih.gov For example, the calculated and found percentages of carbon, hydrogen, and nitrogen for various synthesized pyrimidine compounds are typically reported to be in close agreement. nih.gov

Theoretical Elemental Composition of C₇H₅ClN₂O:

Carbon (C): 49.87%

Hydrogen (H): 2.99%

Chlorine (Cl): 21.03%

Nitrogen (N): 16.62%

Oxygen (O): 9.49%

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. These methods are also crucial for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions and checking the purity of fractions collected during column chromatography. nih.gov A suitable solvent system would be developed to achieve good separation between the starting materials, the product, and any byproducts. The spots on the TLC plate can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of the final compound. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed. The purity of this compound would be determined by the area of its corresponding peak in the chromatogram.

In the synthesis of related compounds, such as 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine, the crude product was purified by chromatography on silica (B1680970) gel. researchgate.net This indicates that similar chromatographic methods would be applicable for the purification of this compound.

Computational and Theoretical Investigations of 2 Chloro 4 Prop 2 Yn 1 Yloxy Pyrimidine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules. For a molecule like 2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine, DFT studies would provide invaluable insights into its geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Conformational analysis would also be essential to identify different spatial arrangements of the propargyl group relative to the pyrimidine (B1678525) ring and to determine the most stable conformer.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species.

Thermodynamical Properties and Hyperpolarizability

DFT calculations can also be used to predict various thermodynamical properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are important for understanding the molecule's stability and its behavior in chemical reactions.

First-order hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response. Calculations of this property would indicate the potential of this compound for use in NLO materials.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. For this compound, theoretical calculations of vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be invaluable for its characterization.

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving this compound. This would involve identifying the reactants, products, intermediates, and, crucially, the transition states. By calculating the energies of these species, the reaction pathway and activation energies can be determined, providing insights into the reaction kinetics and feasibility.

Investigation of Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). In the case of 2,4-dichloropyrimidines, the regioselectivity of these reactions is a subject of considerable interest and has been explored through computational methods. Generally, nucleophilic attack is favored at the C4 position over the C2 position. acs.org This preference is attributed to the greater electron deficiency at the C4 and C6 positions.

Computational studies, often employing quantum mechanics (QM) analysis, have been used to rationalize the regioselectivity of SNAr reactions in dichloropyrimidines. wuxiapptec.com The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in predicting the site of nucleophilic attack. For an unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is predominantly located at the C4 and C6 positions, indicating that these are the most electrophilic centers. wuxiapptec.com

The presence of a substituent at the C4 position, such as the prop-2-yn-1-yloxy group in the title compound, would direct nucleophilic substitution to the remaining chlorine atom at the C2 position. However, the nature of substituents on the pyrimidine ring can significantly influence the regioselectivity. For instance, computational analyses have shown that an electron-donating substituent at the C6 position of a 2,4-dichloropyrimidine can reverse the typical C4 selectivity, making the C2 position more reactive towards nucleophiles. wuxiapptec.com In the case of this compound, the propargyloxy group at C4 is an electron-donating group, which would be expected to influence the electronic properties of the pyrimidine ring.

Furthermore, computational studies on 2-MeSO2-4-chloropyrimidine have revealed a dichotomy in regioselectivity depending on the nature of the attacking nucleophile. wuxiapptec.com While amines and Stille coupling reactions selectively occur at the C4 position, alkoxides and formamide (B127407) anions preferentially attack the C2 position. wuxiapptec.com This highlights the importance of considering the frontier molecular orbitals of both the pyrimidine substrate and the nucleophile in theoretical investigations.

A hypothetical computational study on this compound would likely involve density functional theory (DFT) calculations to determine the electron distribution, molecular orbital energies (HOMO and LUMO), and the transition states for nucleophilic attack at the C2 position. Such a study would provide valuable data on the reaction barriers and help in predicting the most favorable reaction pathway.

Table 1: Predicted Regioselectivity of Nucleophilic Substitution on Substituted Pyrimidines Based on Computational Studies

| Pyrimidine Derivative | Substituent(s) | Predicted Favorable Position for Nucleophilic Attack | Rationale from Computational Studies |

| 2,4-Dichloropyrimidine | None | C4 | Higher LUMO coefficient at C4. wuxiapptec.com |

| 2,4-Dichloropyrimidine | Electron-donating group at C6 | C2 | Altered LUMO distribution favoring C2 attack. wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | MeSO2 at C2, Cl at C4 | C2 for alkoxides, C4 for amines | Dependent on the nucleophile and transition state energies. wuxiapptec.com |

| This compound | Cl at C2, propargyloxy at C4 | C2 | The remaining reactive site for nucleophilic substitution. |

Elucidation of Click Chemistry Pathways

The prop-2-yn-1-yloxy group in this compound features a terminal alkyne, making it a suitable substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". These reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are known for their high efficiency, regioselectivity, and mild reaction conditions.

Computational studies, primarily using DFT, have been instrumental in elucidating the mechanism of both copper-catalyzed and strain-promoted azide-alkyne cycloadditions (SPAAC). acs.orgrsc.org For the CuAAC reaction, theoretical calculations have supported a stepwise mechanism involving the formation of a copper acetylide intermediate. rsc.org This is followed by the coordination of the azide (B81097) and subsequent cyclization to form the triazole ring. DFT calculations have been employed to model the various intermediates and transition states in the catalytic cycle, providing insights into the reaction kinetics and the origin of the high regioselectivity for the 1,4-disubstituted triazole product.

In the context of this compound, a theoretical investigation of its participation in a CuAAC reaction would involve modeling the interaction of its terminal alkyne with a copper(I) catalyst and an azide. The electronic influence of the pyrimidine ring on the reactivity of the alkyne could be a point of interest. The electron-withdrawing nature of the pyrimidine ring might affect the acidity of the terminal alkyne proton and the stability of the copper acetylide intermediate.

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free pathway for triazole formation. acs.org Computational studies on SPAAC have focused on the role of ring strain in the cycloalkyne reactant in lowering the activation barrier of the cycloaddition. acs.org While the propargyl group in this compound is not part of a strained ring, computational analysis could still be used to compare its reactivity towards azides in the absence of a catalyst with that of strained alkynes.

Table 2: Key Insights from Computational Studies on Azide-Alkyne Cycloaddition

| Reaction Type | Key Mechanistic Feature | Insights from Computational Studies |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of a copper acetylide intermediate | DFT calculations support a stepwise mechanism and explain the high regioselectivity for 1,4-disubstituted triazoles. rsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Use of a strained cycloalkyne | Computational models demonstrate that ring strain lowers the activation energy of the cycloaddition. acs.orgacs.org |

| Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC) | Involvement of a silver acetylide | DFT calculations suggest a facile cycloaddition process once the silver acetylide is formed. rsc.org |

Exploration of Structure Reactivity and Structure Property Relationships

Impact of Substituents on Pyrimidine (B1678525) Ring Reactivity and Electron Density

The reactivity of the pyrimidine ring in 2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine is profoundly influenced by the electronic effects of its two substituents: the chloro group at the C2 position and the propargyl ether group at the C4 position.

The pyrimidine ring is inherently electron-deficient, a characteristic of π-deficient six-membered heterocycles. wikipedia.org This π-deficiency is further intensified by the presence of the two ring nitrogen atoms, which makes the carbon atoms, particularly at the 2-, 4-, and 6-positions, electrophilic and susceptible to nucleophilic attack. wikipedia.org

The chloro substituent at the C2 position is a key activator for nucleophilic aromatic substitution (SNAr). As an electronegative halogen, it exerts a strong electron-withdrawing inductive effect (-I), which further depletes the electron density of the pyrimidine ring, especially at the site of attachment. This enhanced electrophilicity at the C2 carbon, combined with the fact that chloride is a good leaving group, renders this position highly reactive towards nucleophiles. nih.gov Studies on related 2-chloropyrimidines have shown they are exceptionally reactive in SNAr reactions, often orders of magnitude more so than chlorobenzene. nih.gov

The combined presence of these two groups creates a specific reactivity pattern. The C2 position is the most activated site for nucleophilic substitution due to the potent activating effect of the chloro group. arkat-usa.org The C5 position, being the least electron-deficient carbon in the pyrimidine ring, remains the most likely site for any potential electrophilic substitution, although such reactions are generally disfavored on the π-deficient pyrimidine core. wikipedia.org

| Substituent | Position | Primary Electronic Effect | Impact on Pyrimidine Ring |

|---|---|---|---|

| Chloro | C2 | Inductive (-I) | Strongly decreases electron density; activates the C2 position for nucleophilic aromatic substitution (SNAr). |

| Prop-2-yn-1-yloxy | C4 | Inductive (-I), Mesomeric (+M) | Modulates electron density and reactivity at the C4 position and influences adjacent positions. |

Influence of the Propargyl Ether Moiety on Molecular Properties

The propargyl ether moiety [—O-CH₂—C≡CH] is not merely an electronic modulator but also a critical determinant of the molecule's broader chemical and physical properties. It introduces a versatile functional handle that significantly expands the synthetic utility of the parent compound.

The terminal alkyne group is the most prominent feature of this moiety. Its presence opens avenues for a wide array of chemical transformations unique to alkynes. Most notably, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings. researchgate.net This allows for the straightforward covalent linking of the pyrimidine scaffold to other molecules bearing an azide (B81097) group. Other important reactions involving the terminal alkyne include Sonogashira coupling, Glaser coupling, and various addition reactions across the triple bond.

Correlation of Structural Features with Specific Chemical Transformations

The distinct structural features of this compound give rise to predictable and selective chemical transformations, allowing it to serve as a versatile intermediate in multi-step syntheses.

The most significant correlation is between the C2-Chloro substituent and nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyrimidine ring makes this reaction highly efficient, often proceeding under mild conditions with a variety of nucleophiles. nih.gov Amines, thiols, and alkoxides can readily displace the chloride ion to form 2-substituted-4-(prop-2-yn-1-yloxy)pyrimidine derivatives. arkat-usa.orgnih.gov This transformation is typically regioselective for the C2 position over the C4 position due to the presence of the superior leaving group (Cl⁻).

The terminal alkyne of the propargyl ether moiety is directly correlated with a suite of transformations. As mentioned, its ability to undergo cycloaddition reactions to form heterocyclic rings like triazoles is a key feature. researchgate.net Furthermore, the acidic nature of the terminal alkyne proton allows for its removal by a suitable base, generating an acetylide anion. This anion can then act as a nucleophile, for example, in reactions with aldehydes and ketones to form propargyl alcohols.

| Structural Feature | Associated Chemical Transformation | Typical Reagents/Conditions |

|---|---|---|

| C2-Chloro Group on Pyrimidine Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides; often with a base (e.g., DIPEA, K₂CO₃) |

| Terminal Alkyne (—C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Cu(I) catalyst |

| Terminal Alkyne (—C≡CH) | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base |

| Pyrimidine Ring Nitrogens | N-Alkylation / N-Oxidation | Alkylating agents (e.g., MeI), Peracids |

Tailoring Molecular Architecture for Selective Functionalization

The presence of two distinct and chemically orthogonal reactive sites—the C2-chloro group and the terminal alkyne—makes this compound an ideal scaffold for creating diverse molecular architectures through selective functionalization.

The key to tailoring its structure lies in the ability to address these two sites independently in a sequential manner. A typical synthetic strategy would involve a two-step process:

Functionalization at C2: An SNAr reaction is first performed to displace the chlorine atom with a desired nucleophile (e.g., an amine). This step introduces the first point of diversity.

Functionalization of the Alkyne: The product from the first step, which still contains the intact propargyl ether, is then subjected to a second reaction targeting the alkyne. This could be a CuAAC reaction with an azide, a Sonogashira coupling with an aryl halide, or another alkyne-specific transformation. This introduces a second point of diversity.

This sequential approach allows for the modular and highly controlled assembly of complex molecules. By systematically varying the nucleophile used in the first step and the reaction partner for the alkyne in the second, large libraries of structurally related compounds can be generated from a single, common intermediate. This strategy is highly valuable in fields like medicinal chemistry for the exploration of structure-activity relationships.

Furthermore, advanced techniques for C-H functionalization could potentially be employed to modify the C5 or C6 positions of the pyrimidine ring, although this would require overcoming the inherent low reactivity of these sites towards electrophiles. The use of specific organometallic reagents, such as TMPMgCl·LiCl, has been shown to enable regioselective metalation and subsequent functionalization of pyrimidine derivatives, offering another avenue for structural diversification. nih.govresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Excluding Prohibited Areas

Role as a Versatile Building Block for Complex Heterocyclic Architectures

The pyrimidine (B1678525) core is a fundamental structural motif in numerous complex molecules. thieme.de The presence of both a leaving group (chloride) and a reactive handle (alkyne) on 2-chloro-4-(prop-2-yn-1-yloxy)pyrimidine allows for its strategic incorporation into elaborate heterocyclic frameworks.

The 2-chloro substituent serves as an effective leaving group, enabling the construction of fused-ring systems through intramolecular cyclization pathways. In a typical synthetic strategy, the alkyne group can be functionalized with a moiety containing a nucleophile. Subsequent activation or spontaneous reaction of this nucleophile with the C2 position of the pyrimidine ring leads to the formation of a new ring fused to the pyrimidine core. This approach is a powerful method for generating novel polycyclic heteroaromatic compounds. For instance, reactions that introduce amine or thiol functionalities are common starting points for such cyclizations.

Table 1: Hypothetical Pathways to Fused Pyrimidine Systems

| Starting Material Modification | Intermediate Nucleophile | Potential Fused System |

| Hydration of alkyne | Ketone (after enolization) | Furo[2,3-d]pyrimidine |

| Amination/Reduction of alkyne | Primary Amine | Pyrrolo[2,3-d]pyrimidine |

| Thiol-yne addition to alkyne | Thiol | Thieno[2,3-d]pyrimidine |

The dual reactivity of this compound makes it an ideal component for the synthesis of macrocycles and other large supramolecular structures. The distinct and orthogonal reactivity of the chloro and alkyne groups allows for stepwise construction.

One major pathway involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. nih.govresearchgate.net The chloro group at the C2 position can react with a terminal alkyne, while the molecule's own alkyne group can react with an aryl or vinyl halide. Research on related dichloropyrimidines has shown that Sonogashira cross-coupling is a highly effective method for forming carbon-carbon bonds at these positions. rsc.org By using a di-alkyne or a di-halide linker, two molecules of the pyrimidine derivative can be coupled to form the basis of a macrocyclic structure. pleiades.online

Alternatively, the chloro group can undergo nucleophilic aromatic substitution with difunctional nucleophiles (e.g., diamines or dithiols), while the alkyne groups at either end of the resulting assembly can be joined using metal-catalyzed homocoupling (e.g., Glaser coupling) or by clicking to a bifunctional azide (B81097) linker.

Integration into Polymeric and Supramolecular Materials via Click Chemistry

The terminal alkyne of the propargyl group is perfectly suited for click chemistry, particularly the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govdrpress.org This reaction allows for the covalent linking of the pyrimidine moiety to other molecules, macromolecules, or surfaces that have been functionalized with an azide group. The reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. ugent.besigmaaldrich.com

A primary application in materials science is the post-polymerization modification of polymers. An azide-functionalized polymer backbone can be readily synthesized using various controlled polymerization techniques. Subsequently, this compound can be "clicked" onto the polymer side chains, effectively decorating the macromolecule with pyrimidine units. This "grafting-to" approach is modular and highly efficient for creating functional polymers. ugent.beacs.org

Table 2: Examples of Polymer Functionalization via CuAAC

| Azide-Functionalized Polymer Backbone | Resulting Polymer Structure | Potential Properties |

| Poly(ethylene glycol) azide (PEG-N₃) | PEG with pendent pyrimidine groups | Enhanced hydrophilicity, potential for metal coordination |

| Azidomethyl polystyrene | Polystyrene with pyrimidine side chains | Modified thermal properties, altered solubility |

| Poly(3-azidopropyl methacrylate) | Acrylic polymer with high density of pyrimidine units | High refractive index materials, advanced coatings |

The integration of this compound into materials can impart responsive properties. After the click reaction, the resulting structure contains a 1,2,3-triazole ring directly linked to the pyrimidine moiety. Both of these nitrogen-rich heterocycles are excellent metal-coordinating ligands. acs.org Polymers or gels containing these units can be designed to respond to the presence of specific metal ions, leading to changes in color, fluorescence, or mechanical properties. This makes them suitable for applications in chemical sensing or environmental remediation. Furthermore, the hydrogen-bonding capabilities of the pyrimidine and triazole rings can be exploited to create materials that respond to changes in pH or the presence of specific guest molecules, forming the basis for smart materials.

Potential in Catalyst Design and Ligand Synthesis

The nitrogen atoms within the pyrimidine ring (at positions 1 and 3) are effective coordination sites for transition metals. The compound this compound and its derivatives are therefore promising candidates for the development of novel ligands for catalysis. nih.govresearchgate.net

The molecule itself can act as a bidentate or tridentate ligand, coordinating to a metal center through the pyrimidine nitrogens and the ether oxygen. More complex ligands can be synthesized by first modifying the molecule. For example, a click reaction with an azide-containing phosphine (B1218219) or another pyridine (B92270) group would generate a multi-dentate ligand capable of forming highly stable complexes with catalytic metals like ruthenium, palladium, or platinum. acs.orgekb.eg These complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerization. mdpi.com

Table 3: Potential Metal Coordination Sites and Ligand Derivatives

| Derivative of this compound | Potential Coordination Sites | Target Metal Examples |

| Parent Molecule | N1, N3 (pyrimidine), Ether Oxygen | Cu(II), Zn(II), Pd(II) |

| Post-CuAAC with 2-(azidomethyl)pyridine | N1, N3 (pyrimidine), N (triazole), N (pyridine) | Ru(II), Fe(II), Co(II) |

| Post-Sonogashira coupling with 2-ethynylpyridine (B158538) (at C2) | N1, N3 (pyrimidine), N (pyridine) | Pt(II), Rh(I) |

Development of Pyrimidine-Based Ligands for Metal Catalysis

The molecular architecture of this compound makes it a promising candidate for the synthesis of sophisticated ligands used in metal catalysis. The pyrimidine ring itself, with its constituent nitrogen atoms, provides potential coordination sites for metal ions. However, the most significant feature for ligand development is the terminal alkyne of the propargyloxy side chain.

This alkyne functionality is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.com This reaction allows for the efficient and highly specific covalent linking of the pyrimidine scaffold to other molecular fragments that contain an azide group, yielding a stable 1,2,3-triazole ring. organic-chemistry.org By reacting this compound with various azide-containing molecules, a diverse library of multidentate ligands can be synthesized.

For instance, this strategy can be employed to create ligands that incorporate additional donor atoms (e.g., nitrogen, oxygen, phosphorus) capable of forming stable complexes with a range of transition metals. The resulting metal complexes have potential applications in various catalytic processes. The triazole ring formed during the click reaction is not merely a linker; it can also actively participate in the coordination of the metal center, influencing the catalytic activity and selectivity of the final complex. The copper-catalyzed nature of the ligand synthesis itself underscores the synergy between the alkyne group and metal-mediated transformations. nih.govscispace.com

Utility in Agrochemical Research as a Chemical Scaffold

The pyrimidine ring is a well-established pharmacophore in agrochemicals, forming the core of numerous commercial herbicides, fungicides, and insecticides. researchgate.net this compound serves as an exemplary chemical scaffold in this domain due to its combination of a reactive pyrimidine core and a biologically significant side chain. The chloro-substituent at the 2-position acts as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce further diversity and fine-tune the biological activity of derivative compounds. google.com

Design of Novel Synthetic Targets for Crop Protection Chemistry

Research has demonstrated that the alkynyloxy-pyrimidine framework is a crucial element for potent herbicidal activity. Specifically, a series of 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives have been synthesized and identified as powerful bleaching herbicides that act as pigment biosynthesis inhibitors. nih.govresearchgate.net In these compounds, the scaffold derived from a molecule like this compound is essential for the observed bioactivity.

The design of these novel herbicides involves replacing the chlorine atom on the pyrimidine ring with a substituted pyrazole (B372694) moiety. The resulting compounds have shown significant inhibitory effects on chlorophyll (B73375) biosynthesis, leading to bleaching of susceptible plant species. nih.gov The propargyloxy group is a key contributor to this activity.

Detailed studies have elucidated structure-activity relationships, indicating that modifications to the pyrazole ring can modulate the herbicidal potency and selectivity. For example, certain derivatives have demonstrated excellent selective toxicity, effectively controlling gramineous weeds while leaving broadleaf plants unharmed. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of chlorophyll biosynthesis, highlight the high efficacy of these compounds.

Below is a table of research findings for a compound closely related to the core scaffold, demonstrating its effectiveness as a pigment biosynthesis inhibitor.

| Compound ID | Target Weed | Activity Type | IC50 (mg L-1) | Reference |

|---|---|---|---|---|

| 5h* | Pennisetum alopecuroides L. | Chlorophyll Inhibition | 3.48 | nih.gov |

*Note: Compound 5h is a 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivative, representing a synthetic target derived from an alkynyloxy-pyrimidine scaffold. nih.gov

These findings underscore the value of this compound as a foundational structure for the rational design of new and effective herbicides for crop protection.

Future Research Directions and Emerging Opportunities for 2 Chloro 4 Prop 2 Yn 1 Yloxy Pyrimidine

Development of Novel and Sustainable Green Synthetic Routes

The growing emphasis on environmental sustainability in chemical manufacturing necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and solvents. kuey.net Future research will focus on developing greener synthetic pathways to 2-chloro-4-(prop-2-yn-1-yloxy)pyrimidine and its derivatives.

Key areas of development include:

Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted syntheses represent promising alternatives to conventional heating. kuey.net These techniques can significantly reduce reaction times, improve yields, and lower energy consumption, as demonstrated in the synthesis of other chloropyrimidine derivatives. nih.gov

Benign Solvent Systems: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical goal. Research into performing the key synthetic steps, such as the etherification to introduce the propargyl group, in aqueous media or under solvent-free conditions will be a significant advancement. kuey.net

Catalytic Innovations: The exploration of reusable heterogeneous catalysts or biocatalysts could streamline purification processes and minimize waste. kuey.net These catalysts offer advantages in terms of separation, recovery, and recyclability, aligning with the principles of green chemistry. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is fundamental. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic, high-selectivity reactions.

A comparative overview of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis | Green/Sustainable Approach |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication kuey.netnih.gov |

| Solvents | Anhydrous polar aprotic solvents (e.g., DMF, THF) | Water, ethanol, ionic liquids, solvent-free conditions kuey.net |

| Catalysis | Stoichiometric bases (e.g., NaH) | Recyclable heterogeneous catalysts, biocatalysts, phase-transfer catalysts kuey.net |

| Purification | Solvent-intensive chromatography, extraction with volatile organic compounds | Recrystallization from green solvents (e.g., ethanol-water mixtures), reduced chromatographic usage kuey.net |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, minimization of hazardous byproducts kuey.net |

Exploration of New Reactivity Modes for Both Pyrimidine (B1678525) and Alkyne Moieties

The chloro and alkyne functional groups are gateways to a vast chemical space. While standard transformations like nucleophilic aromatic substitution (SNAr) and click chemistry are well-established, future research should explore more novel reactivity.

For the Pyrimidine Moiety:

Advanced SNAr Reactions: The reactivity of the C2-chloro position can be exploited with a broader range of complex nucleophiles to build diverse molecular architectures. google.comnih.gov

Transition-Metal-Catalyzed Cross-Coupling: Beyond standard SNAr, methods like Suzuki, Stille, and Buchwald-Hartwig couplings, though more commonly performed at C4, could be selectively developed for the C2 position to form C-C, C-N, and C-O bonds, expanding the synthetic toolkit. nih.gov

C-H Functionalization: Emerging techniques in site-selective C-H functionalization could allow for direct modification of the pyrimidine ring's C-H bonds, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to derivatization. acs.orgresearchgate.net

For the Alkyne Moiety:

Advanced Cycloadditions: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary reaction, exploring other cycloadditions, such as strain-promoted or photochemical variants, can provide access to novel heterocyclic systems.

Coupling and Annulation Cascades: The terminal alkyne is an ideal partner in one-pot coupling and cyclization sequences. rsc.org Designing cascade reactions that involve both the alkyne and the pyrimidine ring could rapidly generate complex polycyclic structures.

Hydrofunctionalization Reactions: Exploring regio- and stereoselective hydroamination, hydrothiolation, or hydroalkoxylation of the alkyne would yield functionalized vinylpyrimidine derivatives, which are valuable intermediates in their own right.

| Moiety | Current/Common Reactions | Future/Exploratory Reactions |

| Pyrimidine (C2-Cl) | Nucleophilic Aromatic Substitution (SNAr) with simple amines, alkoxides. nih.govwuxiapptec.com | C-H amination, Suzuki/Stille Cross-Coupling, Photoredox-catalyzed reactions. nih.govacs.orgresearchgate.net |

| Alkyne (Terminal) | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry), Sonogashira Coupling. rsc.org | Enyne metathesis, multicomponent reactions, cascade annulations, hydrofunctionalization. |

Advanced Computational Modeling for Predictive Design and Reaction Discovery

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and reducing experimental costs. nih.govnih.gov For this compound, advanced modeling can offer significant insights.

Predicting Reactivity and Regioselectivity: Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can model the electronic structure of the molecule. wuxiapptec.com Analysis of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the most likely sites for nucleophilic or electrophilic attack, rationalizing the regioselectivity of reactions. wuxiapptec.comwuxiapptec.com This is crucial for designing selective transformations, especially when both the C2 and C4 positions on a pyrimidine ring are reactive. wuxiapptec.com

Designing Novel Functional Molecules: Computational models can predict the photophysical and electronic properties of hypothetical derivatives. nih.gov By simulating properties like absorption/emission spectra, molecular orbital energy levels, and charge transport characteristics, researchers can pre-screen candidates for applications in optoelectronics and materials science before undertaking their synthesis. mdpi.com

Reaction Mechanism Elucidation: Modeling can be used to map out the energy profiles of potential reaction pathways. researchgate.net This allows for the identification of transition states and intermediates, providing a deeper understanding of reaction mechanisms and enabling the optimization of reaction conditions for higher yields and selectivity.

Expanding Applications in Non-Prohibited Fields (e.g., Sensing, Optoelectronics, Advanced Functional Materials)

The combination of an electron-deficient pyrimidine ring and a polymerizable alkyne handle makes this compound an attractive scaffold for advanced materials. nih.gov

Fluorescent Sensors: The pyrimidine core can act as an effective electron-accepting unit in "push-pull" fluorophores. researchgate.netresearchgate.net By attaching electron-donating groups at the C2 position, novel dyes can be created. The nitrogen atoms in the pyrimidine ring can also act as binding sites for cations or protons, leading to changes in fluorescence that can be used for chemical sensing. researchgate.net